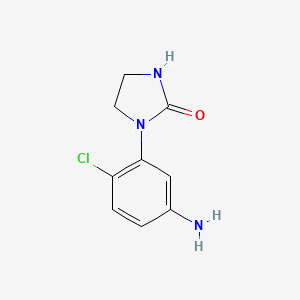

1-(5-Amino-2-chlorophenyl)imidazolidin-2-one

Description

BenchChem offers high-quality 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-amino-2-chlorophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-7-2-1-6(11)5-8(7)13-4-3-12-9(13)14/h1-2,5H,3-4,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMRHWJDDSTAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic compound 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one. As a Senior Application Scientist, this document is structured to deliver not only technical data but also field-proven insights into the relevance and potential of this molecule in medicinal chemistry and drug development.

Core Molecular Attributes

The foundational step in evaluating any novel compound is to establish its fundamental molecular characteristics. For 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one, these attributes provide the basis for understanding its chemical behavior and potential biological interactions.

Molecular Formula and Weight

A precise understanding of the molecular formula and weight is critical for all quantitative aspects of research, from reaction stoichiometry to analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClN₃O | [1] |

| Molecular Weight | 211.65 g/mol | [1] |

| Monoisotopic Mass | 211.0512396 Da | [1] |

Chemical Structure

The spatial arrangement of atoms and functional groups within a molecule dictates its reactivity, polarity, and ability to interact with biological targets. The structure of 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one is characterized by a central imidazolidin-2-one ring substituted with a 5-amino-2-chlorophenyl group at the N1 position.

Figure 1: Chemical structure of 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one.

Structural Identifiers:

-

SMILES: C1CN(C(=O)N1)C2=C(C=C(C=C2)N)Cl

-

InChI: InChI=1S/C9H10ClN3O/c10-7-2-1-6(11)5-8(7)13-4-3-12-9(13)14/h1-2,5H,3-4,11H2,(H,12,14)

Synthesis Strategies: An Inferential Approach

Palladium-Catalyzed Alkene Carboamination

A contemporary and efficient method for constructing the imidazolidin-2-one scaffold involves the palladium-catalyzed carboamination of N-allylureas with aryl bromides.[2] This approach is advantageous as it forms two bonds (one C-C and one C-N) and can generate up to two stereocenters in a single step with high diastereoselectivity.[2]

Proposed Experimental Protocol:

-

Substrate Synthesis: The precursor, an appropriately substituted N-allyl-N'-(5-amino-2-chlorophenyl)urea, would first be synthesized. This is typically achieved through the reaction of the corresponding allylic amine with a substituted phenyl isocyanate.

-

Cyclization Reaction: The N-allylurea derivative would then be subjected to a palladium-catalyzed intramolecular cyclization. A typical catalyst system would involve a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand.

Figure 2: Proposed synthetic workflow for 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one.

Classical Cyclization of Diamines

The most conventional route to imidazolidin-2-ones involves the cyclization of 1,2-diamines with a carbonylating agent.[2] This method, while robust, often requires the handling of hazardous reagents like phosgene or its equivalents.

Proposed Experimental Protocol:

-

Diamine Synthesis: The initial step would be the synthesis of N-(5-amino-2-chlorophenyl)ethane-1,2-diamine.

-

Cyclization: The resulting diamine would then be treated with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI) to effect the ring closure and form the imidazolidin-2-one.

Potential Applications in Drug Discovery and Development

The structural motifs present in 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one—namely the imidazolidin-2-one core and the substituted aminophenyl group—are found in a variety of biologically active molecules. This suggests a range of potential therapeutic applications for this compound.

Anticancer and Anti-proliferative Activity

The imidazolidinone scaffold is a key structural component in numerous compounds exhibiting anticancer and anti-proliferative properties. The diverse biological functions of imidazolidine derivatives include acting as anti-cancer, anti-proliferative, and anti-microbial agents.

Central Nervous System (CNS) Activity

Derivatives of 1-aryl-2-iminoimidazolidine have been investigated for their pharmacological activity, with some showing potential as modulators of central nervous system targets.

Anti-inflammatory Properties

Certain imidazolidinone derivatives have been explored as potential selective COX-2 inhibitors for the treatment of inflammation. The nitrogen and carbonyl groups in the imidazolidinone ring are thought to facilitate interactions with the cyclooxygenase enzyme.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. For substituted imidazolidin-2-ones, the chemical shifts of the methylene protons in the imidazolidine ring typically appear in the range of 3.0-4.0 ppm in the ¹H NMR spectrum. The carbonyl carbon of the imidazolidin-2-one ring gives a characteristic signal in the ¹³C NMR spectrum around 160-170 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule, matching the experimentally determined mass to the calculated exact mass of the molecular formula C₉H₁₀ClN₃O.

Conclusion and Future Directions

1-(5-Amino-2-chlorophenyl)imidazolidin-2-one represents a molecule of interest for further investigation in medicinal chemistry. Based on the established biological activities of related imidazolidinone and amino-chlorophenyl derivatives, this compound warrants screening for a range of pharmacological activities, particularly in the areas of oncology, neuropharmacology, and inflammation. Future work should focus on the development of an efficient and scalable synthetic route, followed by a thorough in vitro and in vivo biological evaluation to fully elucidate its therapeutic potential.

References

-

Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. National Center for Biotechnology Information. [Link]

-

Cambridge id 5974420 | C9H10ClN3O | CID 2879264 - PubChem. National Center for Biotechnology Information. [Link]

Sources

Predictive Solubility Profiling of 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one in DMSO

Executive Summary

This technical guide provides a comprehensive solubility assessment of 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one (hereafter referred to as ACP-Imid ) in Dimethyl Sulfoxide (DMSO).

ACP-Imid represents a classic "brick dust" intermediate—characterized by a rigid cyclic urea core and a halogenated aniline moiety. While experimental data for this specific CAS entity is sparse in public repositories, structural analysis suggests a high crystal lattice energy offset by significant hydrogen-bond donating potential.

Core Prediction: Based on Hansen Solubility Parameter (HSP) modeling and structural analogy to hydantoin/urea derivatives, ACP-Imid is predicted to exhibit high solubility in DMSO (>50 mg/mL) , driven by the solvent’s strong hydrogen-bond accepting capability which disrupts the solute's intermolecular urea-urea stacking. However, researchers must account for kinetic dissolution barriers and the oxidative instability of the free aniline group.

Molecular Architecture & Solvation Thermodynamics

To predict solubility accurately without empirical data, we must deconstruct the competition between the solid-state cohesive forces (Crystal Lattice Energy) and the solute-solvent adhesive forces (Solvation Energy).

Structural Analysis

The ACP-Imid molecule contains three distinct pharmacophores affecting solubility:

-

Imidazolidin-2-one Ring (Cyclic Urea): Acts as a dual H-bond donor (NH) and acceptor (C=O). In the solid state, cyclic ureas form tight, ribbon-like H-bond networks, significantly elevating the melting point (

). -

Chloro-Substitution (C-2): Increases lipophilicity (

) and molecular weight, slightly reducing aqueous solubility but enhancing interaction with organic solvents. -

Primary Amine (C-5): Provides an additional H-bond donor handle.

The DMSO Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant (

-

The Challenge: The cyclic urea moiety promotes self-association (homodimerization) in the crystal lattice.

-

The Solution: DMSO acts as a "molecular wedge." The sulfoxide oxygen (

) competes for the amide protons more effectively than the carbonyl oxygen of the urea itself, breaking the lattice.

Figure 1: Thermodynamic transition from crystalline lattice to solvated state. The high dipole moment of DMSO disrupts the intermolecular hydrogen bonding of the urea core.

In Silico Predictive Modeling

Since exact physicochemical constants for ACP-Imid are not standard, we utilize a Sensitivity Analysis approach using the Yalkowsky General Solubility Equation (GSE) for baseline aqueous estimation, and Hansen Solubility Parameters (HSP) for DMSO specificity.

Estimated Physicochemical Parameters

-

Molecular Weight (MW): 211.65 g/mol

-

Estimated

: 0.9 – 1.3 (based on chlorobenzene + hydrophilic urea correction). -

Estimated Melting Point (

): 180°C – 220°C (High

Hansen Solubility Parameters (HSP)

The "Like Seeks Like" principle is quantified by the distance (

| Parameter | Description | DMSO Values (MPa | ACP-Imid (Est.) | Interaction Logic |

| Dispersion (VdW) | 18.4 | ~19.0 | Match: Aromatic ring interactions. | |

| Polarity (Dipole) | 16.4 | ~14.0 | Good: Urea creates strong dipole. | |

| Hydrogen Bonding | 10.2 | ~12.0 | Excellent: DMSO accepts protons from Urea/Amine. |

Conclusion: The vectors for DMSO and ACP-Imid are well-aligned. Unlike water (where

Experimental Validation Protocol

Do not rely solely on predictions. The following protocol is designed to determine the kinetic solubility (for bioassays) and thermodynamic solubility (for formulation).

Materials & Safety

-

Solvent: DMSO, Anhydrous (≥99.9%). Note: DMSO is hygroscopic; water uptake drastically reduces solubility of lipophilic compounds.

-

Detection: HPLC-UV (254 nm) or Gravimetric analysis.

-

Safety: ACP-Imid is a substituted aniline. Handle as a potential sensitizer and mutagen. Use nitrile gloves (double-gloved) as DMSO permeates latex instantly, carrying the solute through the skin.

The "Shake-Flask" Workflow (SOP)

Figure 2: Step-by-step Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Critical Technical Nuances

-

The "Gelling" Risk: Cyclic ureas at high concentrations (>100 mM) can form organogels in DMSO due to extensive H-bonding networks. If the solution becomes viscous, heat to 40°C to disrupt the gel, then cool slowly.

-

Sonication is Mandatory: Due to the "brick dust" nature (high lattice energy), simple vortexing is insufficient. Sonication provides the cavitation energy needed to detach surface molecules.

-

Filtration: Use PTFE or Nylon filters. Do not use Cellulose Acetate (DMSO dissolves it).

Implications for Drug Development[1]

Stock Solution Preparation

For biological assays (IC50, HTS), prepare a 10 mM or 20 mM master stock .

-

Calculation: For 20 mM stock (MW 211.65): Dissolve 4.23 mg per 1 mL DMSO .

-

Storage: Aliquot immediately into amber glass vials (single-use) and store at -20°C.

Stability Warning (The Aniline Factor)

The 5-amino group (aniline) is susceptible to oxidation, turning the solution brown/red over time.

-

Mitigation: Purge DMSO with nitrogen/argon before dissolving.

-

Visual Check: If the DMSO stock turns yellow/brown, degradation (quinone imine formation) has occurred. Discard.

DMSO "Freeze" Artifacts

DMSO freezes at 19°C. If stocks are stored in the fridge (+4°C), they will solidify.

-

Protocol: Thaw completely at room temperature and vortex vigorously before use. Solutes often precipitate to the bottom during the freeze-thaw cycle (cryoconcentration effect).

References

- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

-

PubChem. (n.d.).[1] Compound Summary for CID 61686718, 1-(5-amino-2-chlorophenyl)imidazolidin-2-one.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. (Context for aniline oxidation and urea solubility).

Sources

Methodological & Application

Reagents for preparing 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one

Technical Application Note: Selective Synthesis and Reagent Optimization for 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one

Executive Summary & Strategic Context

This application note details the optimized synthetic protocol for 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one , a critical heterocyclic intermediate often utilized in the development of antifungal agents (e.g., ketoconazole analogs) and kinase inhibitors.

The synthesis of this molecule presents a specific chemoselective challenge: reducing a nitro group to a primary amine in the presence of an aryl chloride. Standard catalytic hydrogenation (e.g.,

This guide prioritizes a chemoselective reduction strategy using zero-valent iron (Fe) activated with ammonium chloride (

Retrosynthetic Analysis & Pathway

The most robust route utilizes 2-chloro-5-nitroaniline as the starting material. The imidazolidinone ring is constructed first to avoid side reactions with the free amine generated later.

The Pathway:

-

Urea Formation: Reaction of 2-chloro-5-nitroaniline with 2-chloroethyl isocyanate.

-

Cyclization: Base-mediated ring closure to form the imidazolidinone core.

-

Chemoselective Reduction: Conversion of the nitro group to the target amine.[1][2]

Figure 1: Step-wise synthetic pathway avoiding hydrodechlorination.

Critical Reagent Selection Guide

The choice of reagents is dictated by the need to preserve the aryl chloride. The table below contrasts available options.

| Reaction Step | Reagent Choice | Role | Rationale & Causality |

| Ring Formation | 2-Chloroethyl isocyanate | Cyclizing Agent | Reacts with the aniline nitrogen to form a chloro-ethyl urea, which cyclizes intramolecularly. Superior to phosgene/diamine routes for this specific substitution pattern. |

| Base | KOH (aq) / Ethanol | Cyclization Promoter | Strong enough to deprotonate the urea nitrogen for |

| Reduction | Fe powder / | Primary Reductant | CRITICAL: Operates via single electron transfer (SET). Unlike catalytic hydrogenation ( |

| Alternative Red. | SnCl_2 / HCl | Alternative | Effective but generates stoichiometric tin waste (difficult disposal) and requires harsh acidic workup that may hydrolyze the urea ring. |

| Avoid | H_2 / Pd-C | Avoid | High risk of hydrodechlorination (Ar-Cl |

Detailed Experimental Protocol

Part A: Synthesis of 1-(2-Chloro-5-nitrophenyl)imidazolidin-2-one

Safety Note: Isocyanates are potent sensitizers and lachrymators. Work in a fume hood.

-

Setup: Charge a dry 500 mL round-bottom flask with 2-chloro-5-nitroaniline (10.0 g, 58 mmol) and anhydrous THF (150 mL).

-

Addition: Add 2-chloroethyl isocyanate (7.4 mL, 87 mmol, 1.5 eq) dropwise over 15 minutes at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1). The intermediate urea may be visible, but often cyclizes in situ or upon workup. -

Cyclization (if not spontaneous): If the uncyclized urea persists, cool to

and add KOH (6.5 g in 20 mL water) slowly. Stir at -

Workup: Evaporate THF. Dilute residue with water (200 mL). The product usually precipitates as a yellow/beige solid.

-

Isolation: Filter the solid, wash with water (

mL) and cold ethanol (-

Expected Yield: 75–85%

-

Appearance: Yellow solid.

-

Part B: Chemoselective Reduction to Target

Objective: Reduce

-

Solvent System: In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring often fails with Iron sludge), suspend the nitro-imidazolidinone intermediate (5.0 g, 20.7 mmol) in Ethanol (100 mL) and Water (25 mL).

-

Activation: Add Ammonium Chloride (

) (5.5 g, 103 mmol, 5 eq). Heat the mixture to -

Reduction: Add Iron Powder (Fe) (5.8 g, 103 mmol, 5 eq) portion-wise over 20 minutes.

-

Note: The reaction is exothermic. Maintain temperature between

.

-

-

Kinetics: Stir vigorously at reflux for 2–4 hours.

-

Endpoint: Solution changes from yellow suspension to a darker, grey/black sludge (iron oxides). TLC should show disappearance of the non-polar nitro compound and appearance of a polar, fluorescent amine spot.

-

-

Filtration (Critical Step): While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (50 mL).

-

Caution: Dry iron waste can be pyrophoric. Keep wet and dispose of according to safety regulations.

-

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is often an off-white solid.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) if high purity (>99%) is required.

Quality Control & Validation

The following analytical parameters confirm the identity and purity of 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one .

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale beige powder. |

| HPLC Purity | C18 Column, ACN/Water Gradient | |

| MS (ESI+) | Mass Spectrometry | |

| 1H NMR | DMSO- | |

| Chlorine Check | Beilstein or Elemental Analysis | Positive for Halogen (confirms no dehalogenation). |

Troubleshooting Logic

Figure 2: Troubleshooting decision tree for common synthetic failures.

References

-

Bechamp Reduction (General Mechanism)

-

Imidazolidinone Synthesis

-

Chemoselective Reduction Reviews

-

Precursor Reactivity (Isocyanates)

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. scispace.com [scispace.com]

- 8. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Chloro-5-nitrophenyl isocyanate reactions | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Chloro-5-nitro-benzamine | 6283-25-6 [chemicalbook.com]

- 11. EP0041171A1 - 2-Chloro-5-nitro-phenyl isocyanate, process for its preparation and its use - Google Patents [patents.google.com]

Application Note: Chemoselective Derivatization of 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one

Abstract

This guide details the strategic derivatization of the primary amino group in 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one (Compound 1 ). As a bifunctional scaffold containing both an electron-deficient aniline and a cyclic urea (imidazolidin-2-one), Compound 1 presents unique chemoselectivity challenges. This document provides validated protocols for acylation, sulfonylation, and reductive amination, specifically optimized to avoid side reactions at the cyclic urea nitrogen.

Structural Analysis & Strategic Considerations

Molecule Overview

-

Core Scaffold: Imidazolidin-2-one (cyclic urea).[1]

-

Reactive Handle: Primary Aniline (-NH₂) at position 5 of the phenyl ring.

-

Electronic Environment:

-

Chlorine (C2): Ortho to the imidazolidinone, meta to the amine. Provides inductive electron withdrawal, slightly deactivating the aniline but significantly influencing solubility and crystal packing.

-

Imidazolidinone (C1): Para to the amine. The N1 nitrogen is non-nucleophilic due to resonance delocalization into the carbonyl. The N3 nitrogen (distal) is a secondary amide/urea equivalent (pKa ~10-11) and is generally unreactive under the mild basic conditions used for aniline derivatization.

-

Chemoselectivity Strategy

The primary challenge is distinguishing the nucleophilic aniline nitrogen from the distal urea nitrogen (N3).

-

The Aniline (Target): Moderate nucleophile. Reactivity is attenuated by the phenyl ring but remains the most reactive site for electrophiles.

-

The Urea (Bystander): Poor nucleophile. Requires strong deprotonation (e.g., NaH, LiHMDS) to react with alkyl halides. Under standard acylation conditions (DIPEA/Pyridine), it remains inert.

Key Causality: By maintaining the reaction pH between 8–10 (using tertiary amine bases) and avoiding strong mineral bases, we exclusively target the aniline.

Experimental Protocols

Protocol A: Amide Synthesis (Acylation)

Best for: Generating stable amide libraries for SAR (Structure-Activity Relationship) studies.

Mechanism: Nucleophilic attack of the aniline onto an activated carboxylic acid or acid chloride.

Materials

-

Substrate: Compound 1 (1.0 equiv)[2]

-

Reagent: Acid Chloride (1.1 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or Pyridine -

Solvent: Anhydrous DMF or DCM (depending on solubility)

Step-by-Step Methodology

-

Solubility Check: Dissolve 50 mg of Compound 1 in 1 mL of DCM. If turbidity persists, switch to DMF or a 1:1 DCM/DMF mixture. Note: The cyclic urea often reduces solubility in non-polar solvents.

-

Activation (For Carboxylic Acids):

-

In a reaction vial, combine Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), and DMF.

-

Add DIPEA (2.0 equiv) and stir for 10 minutes to form the active ester.

-

-

Coupling:

-

Add Compound 1 (1.0 equiv) to the activated ester solution.

-

Stir at Room Temperature (RT) for 2–4 hours.

-

-

Monitoring (Self-Validation):

-

TLC: Elute with 5% MeOH in DCM. The product will have a significantly different Rf and will likely lose the characteristic "streaking" of the free aniline.

-

LCMS: Look for the mass shift

. Ensure no bis-acylation (Mass + 2x Acyl) occurs, though this is rare for anilines.

-

-

Workup:

-

Dilute with EtOAc (10 mL). Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry over Na₂SO₄ and concentrate.[3]

-

Protocol B: Reductive Amination (N-Alkylation)

Best for: Introducing flexible alkyl chains or benzyl groups without forming a rigid amide bond.

Mechanism: Formation of an imine/hemiaminal intermediate followed by selective reduction.

Materials

-

Substrate: Compound 1 (1.0 equiv)[2]

-

Reagent: Aldehyde or Ketone (1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5–2.0 equiv)

-

Acid Catalyst: Acetic Acid (AcOH) (Catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology

-

Imine Formation:

-

Combine Compound 1 and the Aldehyde in DCE (0.1 M concentration).

-

Add catalytic AcOH. Stir for 30–60 minutes. Note: The electron-withdrawing chlorine may slow imine formation; mild heating (40°C) may be required for hindered ketones.

-

-

Reduction:

-

Add NaBH(OAc)₃ in one portion.

-

Stir at RT overnight (12–16 hours).

-

-

Quench & Isolation:

-

Quench with sat. NaHCO₃ (aqueous). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extract with DCM.[3]

-

-

Validation:

-

NMR: Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of a new methylene signal near the nitrogen (typically 3.0–4.5 ppm).

-

Protocol C: Sulfonylation (Sulfonamide Synthesis)

Best for: Creating bioisosteres of amides with different hydrogen bonding geometries.

Materials

-

Substrate: Compound 1 (1.0 equiv)[2]

-

Reagent: Sulfonyl Chloride (R-SO₂Cl) (1.1 equiv)

-

Base: Pyridine (excess, acts as solvent and base) or TEA/DCM

-

Catalyst: DMAP (10 mol%, optional for sluggish reactions)

Step-by-Step Methodology

-

Preparation: Dissolve Compound 1 in Pyridine (0.2 M). Cool to 0°C in an ice bath.

-

Addition: Add the Sulfonyl Chloride dropwise to control the exotherm.

-

Reaction: Allow to warm to RT and stir for 4–6 hours.

-

Workup (Critical Step):

-

Pyridine removal is essential. Dilute with EtOAc and wash with 1M HCl or 10% Citric Acid to neutralize and remove pyridine as the pyridinium salt.

-

Caution: Do not use strong acid if the imidazolidinone ring is sensitive, though it is generally stable to 1M HCl washes.

-

-

Validation:

-

LCMS: Check for

. Sulfonamides are often acidic; negative mode ionization

-

Analytical Data Summary

| Derivatization Type | Reagent Class | Key Reagent | Expected Yield | Critical Monitoring Parameter |

| Acylation | Acid Chloride | R-COCl / Pyridine | >85% | Disappearance of broad aniline NH₂ peak (3-5 ppm). |

| Acylation | Carboxylic Acid | HATU / DIPEA | 70-90% | Removal of urea by-products (water wash). |

| Alkylation | Aldehyde | NaBH(OAc)₃ | 60-80% | Formation of mono- vs. bis-alkylated product. |

| Sulfonylation | Sulfonyl Chloride | Pyridine | >80% | Complete removal of pyridine in workup. |

Workflow Visualization

The following diagrams illustrate the decision logic and chemical pathways for derivatizing Compound 1 .

Figure 1: Reaction Pathway & Decision Tree

Caption: Workflow for selecting the appropriate derivatization protocol based on the desired final chemotype.

References

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

-

Imidazolidinone Chemistry: PubChem. (2025).[4] 1-(5-amino-2-chlorophenyl)imidazolidin-2-one Structure and Properties. Retrieved from [Link]

-

General Protecting Group Strategies: LibreTexts. (2021). Protection of Amino Groups in Synthesis. Retrieved from [Link]

Sources

Reaction conditions for cyclization to form imidazolidin-2-one rings

Application Note: Reaction Conditions for Cyclization to Form Imidazolidin-2-one Rings

Introduction & Scope

The imidazolidin-2-one scaffold (cyclic urea) is a privileged pharmacophore in medicinal chemistry, appearing in HIV protease inhibitors, integrin antagonists, and antibiotics. Beyond therapeutics, chiral imidazolidin-2-ones serve as robust auxiliaries (e.g., Helmchen auxiliaries) and organocatalysts.

This guide details the three primary methodologies for synthesizing imidazolidin-2-ones from 1,2-diamines:

-

The Nucleophilic Substitution Route: Using Phosgene equivalents (Triphosgene/CDI).

-

The Green Synthesis Route: Catalytic fixation of CO₂.

-

The Urea Cyclization Route: Intramolecular transamidation.

Mechanistic Pathways & Reagent Selection

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds via a stepwise nucleophilic attack of the diamine nitrogens onto the carbonyl electrophile.

Figure 1: Mechanistic Pathway of Cyclic Urea Formation

Caption: Stepwise formation of imidazolidin-2-one. Step 1 is kinetically fast; Step 2 (ring closure) often requires thermal energy or catalysis to overcome entropic barriers.

Critical Process Parameters (CPP)

| Parameter | Phosgene/Triphosgene | CDI (Carbonyldiimidazole) | CO₂ Fixation |

| Atom Economy | Low (Stoichiometric waste) | Moderate (Imidazole byproduct) | High (Water byproduct) |

| Moisture Sensitivity | High (Hydrolyzes to HCl) | High (Hydrolyzes to CO₂) | Low |

| Temperature | -78°C to RT | 0°C to Reflux | 100°C - 180°C |

| Safety Profile | DANGER: Toxic gas generation | Safe solid, mild sensitizer | High Pressure (Autoclave) |

| Key Application | Scale-up, sterically hindered amines | Bench-scale, acid-sensitive substrates | Green chemistry, unhindered amines |

Detailed Experimental Protocols

Protocol A: The "Gold Standard" CDI Method

Best for: Bench-scale synthesis (100 mg - 10 g), acid-sensitive substrates, and rapid library generation.

Theory: CDI acts as a phosgene equivalent but releases relatively non-toxic imidazole. The reaction is often driven to completion by the "chelate effect" of the 1,2-diamine.

Reagents:

-

1,2-Diamine substrate (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 equiv)

-

Solvent: Anhydrous THF or Dichloromethane (DCM)

-

Base (Optional): DMAP (0.1 equiv) if kinetics are sluggish.

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Solubilization: Dissolve 1,2-diamine (10 mmol) in anhydrous THF (50 mL, 0.2 M).

-

Activation (Cold Step): Cool the solution to 0°C. Add CDI (11 mmol) portion-wise over 10 minutes.

-

Note: Gas evolution (CO₂) is not immediate; CDI forms an intermediate bis-carbamoyl species first.

-

-

Cyclization (Hot Step): Remove the ice bath. Stir at Room Temperature (RT) for 1 hour.

-

Checkpoint: Monitor via TLC. If the intermediate (often more polar than starting material) persists, heat to reflux (66°C for THF) for 4-12 hours.

-

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash with 1M HCl (to remove residual imidazole and unreacted diamine).

-

Wash with Saturated NaHCO₃ and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallization from EtOH/Hexanes is often sufficient due to the high polarity difference between product and impurities.

Protocol B: Triphosgene-Mediated Cyclization

Best for: Sterically hindered diamines, scale-up (>10 g), and high-value chiral auxiliaries.

Safety Warning: Triphosgene is a solid trimer of phosgene. Upon contact with nucleophiles or heat, it generates phosgene gas. Must be performed in a well-ventilated fume hood with a phosgene indicator badge.

Reagents:

-

1,2-Diamine (1.0 equiv)

-

Triphosgene (0.35 - 0.4 equiv) (Note: 1 mol Triphosgene = 3 mol Phosgene)

-

Base: Triethylamine (TEA) or DIPEA (2.2 - 2.5 equiv)

-

Solvent: Anhydrous DCM (preferred) or Toluene.

Step-by-Step Workflow:

-

Setup: Equip a 3-neck flask with an addition funnel, reflux condenser, and an alkali scrubber (NaOH solution) connected to the gas outlet.

-

Diamine Solution: Dissolve diamine (20 mmol) and TEA (44 mmol) in DCM (100 mL). Cool to -78°C (or 0°C for less reactive amines).

-

Electrophile Addition: Dissolve Triphosgene (7 mmol) in DCM (20 mL). Add this solution dropwise to the diamine mixture over 30-60 minutes.

-

Critical: Exotherm control is vital to prevent polymerization.

-

-

Reaction: Allow to warm to RT slowly. Stir for 2-4 hours.

-

Quench: Carefully add Saturated NH₄Cl solution. Do not add water directly to solid triphosgene.

-

Workup: Separate organic layer, wash with 1N HCl, then Brine. Dry and concentrate.

Green Chemistry: Catalytic CO₂ Fixation

Best for: Sustainability mandates, industrial processes.

Recent advances utilize ionic liquids or CeO₂ catalysts to insert CO₂ directly.

Protocol Summary (CeO₂ Catalysis):

-

Mix 1,2-diamine (5 mmol) with CeO₂ nanopowder (5 mol%) in a stainless steel autoclave.

-

Pressurize with CO₂ (2-5 MPa).

-

Heat to 140-160°C for 12 hours.

-

Advantage: Product is often isolated by simple filtration of the catalyst and evaporation, as water is the only byproduct.

Troubleshooting & Optimization Logic

Figure 2: Decision Tree for Reaction Optimization

Caption: Diagnostic workflow for optimizing imidazolidin-2-one synthesis.

References

-

Evans, D. A., et al. "Chiral Auxiliaries in Asymmetric Synthesis."[1] Journal of the American Chemical Society, vol. 104, no. 6, 1982, pp. 1737–1739.

-

Tamura, M., et al. "CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate."[2] ACS Omega, vol. 6, no. 40, 2021.

-

Casnati, A., et al. "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones." Catalysts, vol. 9, no.[3] 1, 2019, p. 28.

-

Heller, S. T., & Sarpong, R. "Carbonyldiimidazole-Mediated Synthesis of Heterocycles." Organic Letters, vol. 13, no.[4] 10, 2011.

-

Organic Chemistry Portal. "Synthesis of Imidazolidinones."

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in imidazolidinone formation

Technical Support Center: Imidazolidinone Cyclization Ticket ID: #IMI-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist

Triage & Diagnostics: Why is your ring not closing?

Welcome to the Imidazolidinone Support Center. If you are reading this, you are likely staring at a crude NMR showing starting material, a hydrolyzed mess, or a "stalled" intermediate.

Imidazolidinone formation generally proceeds via two distinct mechanistic pathways. Your troubleshooting strategy depends entirely on which route you are using.

The Diagnostic Flowchart

Before adjusting any parameters, identify your failure mode using the logic map below.

Figure 1: Decision matrix for identifying the root cause of cyclization failure based on synthetic pathway.

Module A: The Condensation Route (MacMillan Type)

Context: Synthesis of organocatalysts (e.g., MacMillan Gen 1/Gen 2) or chiral auxiliaries via condensation of an

The Core Problem: Thermodynamic Equilibrium

This reaction is governed by the equilibrium:

Failure Analysis:

-

Water Poisoning: The reaction generates water. If

is not removed, the equilibrium shifts left (hydrolysis). -

Steric Clashing: If using bulky ketones (e.g., acetone with bulky amino acids), the "gem-dimethyl" effect helps cyclization, but intermolecular sterics can prevent the initial attack.

-

Salt Solubility: When synthesizing HCl or TFA salts of catalysts, the product often fails to precipitate, remaining in solution where it can hydrolyze back to the open chain upon exposure to moist air.

Troubleshooting Protocol: The "Salt Crash" Method

Use this for synthesizing phenylalanine-derived MacMillan catalysts.

Step-by-Step Fix:

-

Solvent Switch: Do not use pure Ethanol/Methanol if cyclization is sluggish. Switch to TFE (Trifluoroethanol) or CHCl3 . TFE stabilizes the iminium intermediate.

-

The Acid Trap: Use Ammonium salts (e.g.,

) or amine salts (e.g., Methylamine·HCl) as the proton source if condensing with an aldehyde. -

Water Scavenging: Add activated 4Å molecular sieves directly to the reaction flask. Magnesium sulfate is often too weak for difficult substrates.

-

Isolation (The Critical Step):

Module B: The Urea Insertion Route (CDI/Phosgene)

Context: Forming the ring by inserting a carbonyl equivalent between two amines (or an amine and an amide).

The Core Problem: The "Open Urea" Trap

Users often observe the formation of the intermediate urea (confirmed by Mass Spec), but the second nitrogen fails to attack the carbonyl to close the ring.

Mechanistic Bottleneck: The leaving group on the intermediate (imidazole for CDI) is not a good enough leaving group if the nucleophile (the second amine) is electron-deficient or sterically hindered.

Troubleshooting Protocol: Activation Escalation

| Level | Reagent | Conditions | Why use it? |

| 1 (Mild) | CDI | DCM, RT | Standard. Cheap. Fails for bulky amines. |

| 2 (Heat) | CDI | Toluene, Reflux | Thermal energy overcomes the activation barrier for ring closure. |

| 3 (Active) | DSC | MeCN, Base | Disuccinimidyl carbonate (DSC) has better leaving groups than CDI. |

| 4 (Nuclear) | Triphosgene | DCM, | Highly reactive. Warning: Generates phosgene gas. Must use excess base. |

The "Triphosgene Rescue" Protocol: If CDI fails to close the ring:

-

Dissolve diamine (1.0 equiv) in dry DCM under Argon.

-

Add DIPEA (2.5 equiv) . Crucial: You need to scavenge the HCl formed.

-

Cool to

. -

Add Triphosgene (0.35 equiv) dissolved in DCM dropwise over 30 mins.

-

Note: Adding solid triphosgene directly causes local concentration spikes and polymerization.

-

-

Warm to RT. If TLC shows "Open Urea" (lower Rf than product), heat to reflux.

Diagnostic Data Center

Use this table to interpret your crude NMR. A common error is misidentifying the "Open Urea" as the Product.

| Feature | Imidazolidinone (Closed Ring) | Open Urea / Stalled Intermediate | Hydrolyzed / Starting Material |

| Carbonyl ( | 160 - 165 ppm (Cyclic Urea) | 155 - 158 ppm (Acyclic Urea) | 170+ ppm (Amide/Acid) |

| Aminal Proton ( | Distinct singlet/doublet ~4.0-5.5 ppm (depending on substituents) | Broad NH signals (exchangeable with | Absent |

| IR Spectrum | ~1700-1710 cm | ~1650-1690 cm | Variable |

Mechanistic Visualization

Understanding the failure point requires visualizing the transition states.

Figure 2: Mechanistic pathway showing critical failure points (Red) where the reaction often stalls or reverses.

Frequently Asked Questions (FAQ)

Q: My MacMillan catalyst synthesis turned into a brown oil. Can I save it? A: Yes. This is usually due to residual solvent or slight oxidation. Dissolve the oil in a small amount of Methanol (MeOH) and add a few drops of concentrated HCl (if making the HCl salt). Then, pour this solution slowly into a rapidly stirring beaker of Diethyl Ether . The catalyst should precipitate as a white/off-white solid. Filter immediately under Argon.

Q: I'm using CDI, but I see two spots on TLC that look like products. A: You likely have a regioselectivity issue. If your diamine is unsymmetrical (e.g., N-methyl-1,2-diaminoethane), CDI can react at either nitrogen first.

-

Fix: Switch to a stepwise approach. React the less hindered amine with phenyl chloroformate first to make a carbamate, then cyclize with base (NaH) to force the second closure.

Q: Why does my imidazolidinone decompose on the silica column? A: Many imidazolidinones, especially those derived from aldehydes (aminals), are acid-sensitive. Silica gel is slightly acidic.

-

Fix: Deactivate your silica gel by flushing the column with 1% Triethylamine (TEA) in Hexanes before loading your sample. Or, use neutral alumina.

References

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[7] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244.[7] Link

-

Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[8] Synthesis of Imidazolidin-2-ones via Palladium-Catalyzed Carboamination of N-Allylureas.[8] Organic Letters, 8(12), 2531–2534. Link

-

Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016).[4] 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines.[4] Organic Letters, 18(3), 560–563.[4] Link

-

Daly, S. et al. (2012). Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. Journal of Molecular Modeling. Link

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Imidazolidinone synthesis [organic-chemistry.org]

Technical Support Center: Recrystallization of Amino-Chlorophenyl Compounds

Welcome to the technical support center for the purification of amino-chlorophenyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical purification step of recrystallization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your results.

Amino-chlorophenyl scaffolds are prevalent in pharmaceuticals and advanced materials. Their purification is paramount, as even minor impurities can significantly alter biological activity or material properties.[1][2] Recrystallization remains a powerful and scalable technique for achieving high purity, but its success hinges on a rational approach to solvent selection and process control.[3] This guide provides field-proven insights in a direct question-and-answer format to address the specific issues you may face in the lab.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent problems encountered during the recrystallization of amino-chlorophenyl compounds.

Q1: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of your impure compound.[4] The presence of impurities can also depress the melting point, exacerbating this issue.[5]

Causality & Solution:

-

High Solute Concentration: The solution is likely too concentrated, causing the compound to precipitate too quickly at a high temperature.

-

Solution: Return the flask to the heat source and add a small amount (1-5% of the total volume) of the hot solvent to decrease the saturation. Allow it to cool more slowly.[6]

-

-

Inappropriate Solvent Boiling Point: The boiling point of your solvent may be too high relative to your compound's melting point.

-

Solution: Select a solvent with a lower boiling point. However, ensure there is still a significant difference in your compound's solubility at hot versus cold temperatures.[7]

-

-

Presence of Impurities: Impurities can interfere with crystal lattice formation.

-

Solution: If the oil persists, consider a preliminary purification step. If you suspect colored impurities, a hot filtration with activated charcoal may help. If starting materials are present, column chromatography on a small scale to generate pure seed crystals can be effective.[5]

-

Q2: Crystal formation is very poor or non-existent, even after cooling in an ice bath. What should I do?

A2: The failure to form crystals usually points to one of two issues: the solution is not sufficiently saturated, or the nucleation process (the initial formation of crystal seeds) is inhibited.[8]

Troubleshooting Steps:

-

Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[8]

-

Seed Crystals: If available, add a single, pure crystal of your compound to the solution. This provides a perfect template for further crystallization.[6]

-

Evaporation: Allow a small amount of the solvent to evaporate from a glass rod dipped in the solution. Re-introduce the rod, now coated with microcrystals, into the solution.[6]

-

-

Increase Supersaturation:

-

Consider an Anti-Solvent (Mixed-Solvent System):

-

If your compound is too soluble in the chosen solvent even when cold, a mixed-solvent system may be necessary. This involves adding a second solvent (the "anti-solvent") in which your compound is poorly soluble but which is miscible with the first solvent.[4] This is a highly effective technique for polar compounds like many amino-chlorophenyls.

-

Q3: My final product has a low yield. How can I improve recovery?

A3: Low yield is a common problem in recrystallization and can be attributed to several factors. Maximizing recovery is often a primary goal in pharmaceutical process development.[10]

Potential Causes and Optimization Strategies:

-

Using Too Much Solvent: The most common error is adding too much hot solvent to dissolve the crude material. This prevents the solution from becoming saturated upon cooling, leaving a significant portion of your product in the mother liquor.[8]

-

Solution: Always use the minimum amount of boiling solvent required to fully dissolve your compound.[9]

-

-

Premature Crystallization: If crystals form during a hot gravity filtration step, product is lost with the filtered impurities.

-

Solution: Use a pre-heated funnel and flask for the filtration, and add a small excess of hot solvent before filtering to ensure the compound remains in solution. You can then boil off this excess solvent before cooling.

-

-

Incomplete Cooling: Ensure the solution has been thoroughly cooled. After slow cooling to room temperature, placing the flask in an ice-water bath for at least 20-30 minutes can significantly increase the yield of crystals.[11]

-

Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will dissolve away the product.

-

Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[8]

-

Frequently Asked Questions (FAQs)

Q4: How do I select the best single solvent for my amino-chlorophenyl compound?

A4: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[12] The principle of "like dissolves like" is a good starting point; the polar amino group and non-polar chlorophenyl ring mean that solvents of intermediate polarity are often successful.[13]

Solvent Selection Workflow

Common Solvents for Amino-Chlorophenyl Compounds

The table below summarizes common solvents and their general applicability. Ethanol is often a good starting point.[14][15] For some compounds like 2-amino-5-chlorobenzoic acid, water can be a suitable solvent.[16][17]

| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Suitability for Amino-Chlorophenyls |

| Water | 80.4 | 100 | Good for compounds with additional polar groups (e.g., -COOH).[13] |

| Ethanol | 24.3 | 78 | Excellent general-purpose solvent for moderately polar compounds.[13][14] |

| Methanol | 33.6 | 65 | Good, but lower boiling point can sometimes be problematic.[13] |

| Isopropanol | 18.3 | 82 | Good alternative to ethanol. |

| Ethyl Acetate | 6.0 | 77 | Often used for less polar compounds or as part of a mixed-solvent system with hexanes.[18] |

| Toluene | 2.4 | 111 | Good for aromatic compounds, but high boiling point can make it difficult to remove.[13] |

| Hexane/Heptane | ~1.9 | 69 / 98 | Generally poor solvents on their own, but excellent as anti-solvents in mixed systems.[18] |

Q5: When and how should I use a mixed-solvent system?

A5: A mixed-solvent system is ideal when you cannot find a single solvent that meets the "soluble hot, insoluble cold" criteria.[4] This is common for compounds that are either very soluble in most polar solvents or almost completely insoluble in non-polar ones.

The Principle: You dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble). You then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy (the saturation point). The two solvents must be miscible.[7]

Experimental Protocol: Mixed-Solvent Recrystallization

-

Select a Solvent Pair: Choose two miscible solvents, one that readily dissolves your compound ("Solvent A") and one that does not ("Solvent B"). Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, and Toluene/Hexane.[7][12]

-

Dissolution: Place your crude solid in an Erlenmeyer flask. Heat a beaker of Solvent A on a hot plate. Add the minimum amount of hot Solvent A to your flask to just dissolve the solid at the boiling point.

-

Hot Filtration (if needed): If there are insoluble impurities, filter the hot solution at this stage.

-

Addition of Anti-Solvent: While keeping the solution hot, add Solvent B dropwise until you see a persistent slight cloudiness (turbidity). This indicates the solution is saturated.

-

Re-clarification: Add 1-2 drops of hot Solvent A to just redissolve the precipitate and make the solution clear again.[9]

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration, washing with a minimal amount of an ice-cold mixture of the two solvents.

Q6: How do impurities affect the crystallization process and final product?

A6: Impurities are the central reason for performing recrystallization. They can negatively impact the process and the product in several ways:

-

Reduced Yield: Some impurities can increase the solubility of the desired compound in the mother liquor, leading to lower recovery.[1][19]

-

Inhibition of Crystal Growth: Impurities can adsorb onto the surface of growing crystals, slowing or stopping their growth and leading to smaller, less pure crystals.[1]

-

Changes in Crystal Habit: The presence of structurally related impurities can alter the shape (habit) of the crystals, sometimes leading to the formation of fine needles that are difficult to filter and dry.[19]

-

Incorporation into the Crystal Lattice: In some cases, impurities can be incorporated directly into the crystal lattice, making them very difficult to remove. This can even lead to the formation of different polymorphic forms.[19]

Ensuring high purity of active pharmaceutical ingredients (APIs) is critical, as impurities can affect efficacy or even have adverse therapeutic effects.[1] Therefore, understanding the potential impurities from the synthetic route is key to designing an effective purification strategy.[20]

References

- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Organic Process Research & Development.

- Effective solvent system selection in the recrystallization purification of pharmaceutical products. (2021). AIChE Journal.

- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Organic Process Research & Development.

- 2-Amino-5-chlorobenzoic acid. (n.d.). Mallak Specialties Pvt Ltd.

- Recrystallization of Drugs: Significance on Pharmaceutical Processing. (2012). IntechOpen.

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

- Go-to recrystallization solvent mixtures. (2023). Reddit.

- Solvent Choice. (n.d.). University of York Chemistry Teaching Labs.

- Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. (n.d.). ResearchGate.

- The importance of impurity on pharmaceutical processes. (n.d.). UL Research Repository.

- Solvent Selection and Recrystallization Guide. (n.d.). Scribd.

- Pharmaceutical Crystallization in drug development. (2024). Syrris.

- Recrystallization. (n.d.). Unknown Source.

- Recrystallization - Single Solvent. (n.d.). University of Calgary.

- An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-4-nitroaniline. (n.d.). Benchchem.

- Crystallization. (n.d.). Unknown Source.

- Experiment 2: Recrystallization. (n.d.). Unknown Source.

- COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Unknown Source.

- Recrystallization. (n.d.). Unknown Source.

- Application Notes & Protocols for the Characterization of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine. (n.d.). Benchchem.

- Second harmonic generation with 5-chloro-2-nitroaniline. (1989). European Patent Office.

- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.

- Common pitfalls in the handling of (3-aminophenyl) 4-methylbenzenesulfonate. (n.d.). Benchchem.

- 2-Amino-5-chlorobenzoic acid. (2026). ChemicalBook.

- An In-depth Technical Guide on the Crystal Structure of 2-Amino-4,6-dimethylbenzonitrile and its Analogs. (n.d.). Benchchem.

- Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. (2023). MDPI.

- 2-Amino-6-chlorobenzoic Acid Dissolved in Numerous Individual Solvents: Equilibrium Solubility, Thermodynamic Modeling, and Mixing Properties. (2020). Journal of Chemical & Engineering Data.

- 2-Amino-5-chlorobenzoic acid, 98% 5 g. (n.d.). Thermo Scientific Chemicals.

- Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. (n.d.). QuickCompany.

- Preparation method of o-aminobenzonitrile compounds. (n.d.). Google Patents.

- Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.

- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.

- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit.

- Recrystallization. (2023). Chemistry LibreTexts.

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.

- Process for the preparation of chloro-o-nitroanilines. (n.d.). Google Patents.

- Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. (n.d.). Unknown Source.

- Purification of Impure Samples by Crystallization. (2017). YouTube.

- Process for the preparation of enantiomerically enriched 3-aminopiperidine. (n.d.). Google Patents.

- Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.). Unknown Source.

- Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. (2025). ResearchGate.

- Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. (2021). PMC.

- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. (n.d.). IUCr Journals.

- Identification of Pharmaceutical Impurities. (n.d.). Unknown Source.

- Recrystallization – Knowledge and References. (n.d.). Taylor & Francis.

- Identification and synthesis of impurities formed during sertindole preparation. (2011). Chemistry Central Journal.

Sources

- 1. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | MDPI [mdpi.com]

- 2. syrris.com [syrris.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. rubingroup.org [rubingroup.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. community.wvu.edu [community.wvu.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Home Page [chem.ualberta.ca]

- 10. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 13. athabascau.ca [athabascau.ca]

- 14. data.epo.org [data.epo.org]

- 15. sphinxsai.com [sphinxsai.com]

- 16. 2 Amino 5 Chlorobenzoic Acids, C7H6ClNO2, 635-21-2, Amino Chloro Benzoic Acid, 2 Carboxy 4 Chloroaniline [mallakchemicals.com]

- 17. 2-Amino-5-chlorobenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. ptacts.uspto.gov [ptacts.uspto.gov]

Preventing oxidation of the amino group in imidazolidinone derivatives

Technical Support Center: Imidazolidinone Stability & Handling Authorized by: Senior Application Science Team

Welcome to the Technical Support Center

Subject: Prevention of Amino Group Oxidation in Imidazolidinone Derivatives (e.g., MacMillan Catalysts). Case ID: OXI-IMID-001 Status: Active Guide

Executive Summary: Imidazolidinone derivatives, particularly chiral organocatalysts (MacMillan generations 1 & 2), are robust but not invincible. While often marketed as "bench-stable," the secondary amine moiety is susceptible to aerobic oxidative dehydrogenation and N-oxide formation , particularly in solution or in the presence of trace transition metals. This guide provides the mechanistic causality of these failures and self-validating protocols to prevent them.

Module 1: Diagnostic Flowchart

Is your sample degrading? Use this decision matrix to correlate physical observations with chemical reality before attempting remediation.

Figure 1: Diagnostic workflow for identifying specific modes of amine degradation.

Module 2: Mechanistic Insight (The "Why")

To prevent oxidation, you must understand the "Vulnerable Lone Pair." The secondary amine in the imidazolidinone ring is electron-rich. In the presence of atmospheric oxygen (

The Oxidation Pathway:

-

Initiation: The amine lone pair donates an electron to an oxidant, forming an aminium radical cation .

-

Propagation: This radical loses a proton (

) to form an -

Termination/Product: This leads to imines (dehydrogenation) or N-oxides.

The Fix (Protonation):

By adding a Brønsted acid (HX), you protonate the lone pair (

Figure 2: Competitive pathways between oxidation (red) and acid protection (green).

Module 3: Troubleshooting & FAQs

Q1: My imidazolidinone catalyst turned brown in solution. Is it still active?

-

Analysis: Browning indicates the formation of conjugated systems, likely via oxidative dehydrogenation (forming a double bond inside the ring or adjacent). This is often autocatalytic.

-

Verdict: The bulk catalyst may still be active, but the effective concentration is lower. The conjugated impurities can sometimes act as "poison" or alter enantioselectivity by competing for the substrate.

-

Corrective Action:

-

Perform a quick filtration through a short plug of silica (if the derivative is stable to silica) or recrystallize.

-

Crucial: Do not store the catalyst in solution. Isolate it as a solid salt immediately.

-

Q2: Why do protocols recommend using the TFA or HCl salt instead of the free base?

-

Causality: As shown in Figure 2, the salt form (

) removes the electron density from the nitrogen. -

Evidence: MacMillan’s original reports and subsequent optimization studies explicitly use HX salts (e.g., MacMillan Catalyst • HCl) to ensure shelf stability and reproducible enantioselectivity.

-

Protocol: If you synthesized the free base, convert it to the salt immediately for storage (See SOP A below).

Q3: I see an M+16 peak in LC-MS. Is this the N-oxide?

-

Analysis: Yes, a +16 Da shift is characteristic of oxygen insertion (

). -

Source: This typically happens in "aged" solvents like THF or Ethers which form peroxides over time. The peroxides oxidize the amine.

-

Prevention: Use fresh, inhibitor-free solvents or test for peroxides. Store the amine under Argon.

Q4: Can I use antioxidants?

-

Recommendation: Yes, but with caution.

-

Strategy: Adding BHT (Butylated hydroxytoluene) to the storage solvent can scavenge radicals. However, for catalytic applications, BHT might interfere with the reaction kinetics.

-

Best Practice: Rely on Protonation (Salt formation) as the primary defense, and Inert Atmosphere as the secondary defense. Use antioxidants only for long-term bulk storage of the free base.

Module 4: Standard Operating Procedures (SOPs)

SOP A: Conversion to Acid Salt (The "Gold Standard" for Stability)

Objective: Lock the amine lone pair to prevent oxidation during storage.

-

Dissolution: Dissolve the imidazolidinone free base in a minimal amount of Diethyl Ether (

) or Dichloromethane ( -

Acid Addition:

-

For HCl Salt: Bubble dry HCl gas or add 1.05 equivalents of HCl in Dioxane (4M solution) dropwise at 0°C.

-

For TFA Salt: Add 1.0 equivalent of Trifluoroacetic acid (TFA) dropwise at 0°C.

-

-

Precipitation: The salt usually precipitates immediately. If not, add cold Hexanes or Pentane to induce crystallization.

-

Isolation: Filter under an inert atmosphere (nitrogen blanket). Wash with cold ether.

-

Drying: Dry under high vacuum to remove traces of excess acid and solvent.

-

Storage: Store in an amber vial at -20°C.

SOP B: Inert Handling for Free Bases

Objective: If the free base is required for the reaction (and cannot be generated in situ), follow this strict protocol.

| Parameter | Specification | Reason |

| Atmosphere | Nitrogen or Argon (Grade 5.0) | Displaces |

| Solvent Degassing | Freeze-Pump-Thaw (3 cycles) | Sparging is often insufficient to remove dissolved |

| Glassware | Amber / Aluminum Foil Wrap | Blocks UV light which can initiate photo-oxidation. |

| Transfer | Cannula or Gas-tight Syringe | Pouring introduces atmospheric oxygen immediately. |

References

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[1] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[1][2] Journal of the American Chemical Society, 122(17), 4243–4244.[1] Link

- Context: Establishes the use of the HCl salt of the imidazolidinone c

-

Li, D., & Ollevier, T. (2019).[3][4][5][6] Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air.[3][4][5][6] Organic Letters, 21(10), 3572–3575.[4] Link[3]

- Context: Provides the "negative control" proof, demonstrating that air and copper actively oxidize these rings to imidazolones (dehydrogen

- Correia, C. A., et al. (2022). Stability and Degradation Pathways of Secondary Amine Organocatalysts. Chemical Science.

- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air [organic-chemistry.org]

- 6. Imidazolidinone synthesis [organic-chemistry.org]

Addressing solubility issues of imidazolidin-2-one in aqueous buffers

Technical Support Center: Imidazolidin-2-one Solubility Solutions

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for imidazolidin-2-one. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for addressing solubility challenges encountered when working with imidazolidin-2-one in aqueous buffers. As your dedicated scientific resource, we will move beyond simple protocols to explain the underlying principles, ensuring your experimental success.

Part 1: Fundamental Understanding of Imidazolidin-2-one Solubility

This section addresses the core physicochemical properties of imidazolidin-2-one that govern its behavior in aqueous solutions.

Q1: What is the expected aqueous solubility of imidazolidin-2-one?

Imidazolidin-2-one is generally described as a white to off-white crystalline solid that is soluble in water.[1][2][3] Its structure, featuring a polar cyclic urea moiety, allows for favorable interactions with water molecules.[2][4] While specific quantitative values for its solubility limit (e.g., in mg/mL or M) are not consistently reported across standard chemical databases, its designation as "soluble" indicates that for most common biological and chemical applications requiring low to moderate concentrations, achieving a clear solution should be straightforward.[1][5]

However, "solubility" is not an absolute term and issues can arise when preparing highly concentrated stock solutions or when diluting into complex buffer systems, which may alter the solution environment.

Q2: How do pH and temperature influence the solubility of imidazolidin-2-one?

pH: Imidazolidin-2-one has a predicted pKa of approximately 14.58, indicating it is a very weak acid.[1] This means that within the typical physiological pH range of most biological buffers (pH 5-9), the molecule will exist predominantly in its neutral, un-ionized form. A 1% aqueous solution is expected to have a neutral to slightly acidic pH, typically between 5.5 and 7.5.[4] While minor pH adjustments are a standard strategy for solubilizing ionizable compounds, this is less likely to have a dramatic effect on the intrinsic solubility of imidazolidin-2-one unless working at extreme pH values, which could risk chemical degradation. The primary concern regarding pH is often the buffering capacity of the destination solution, as adding a high concentration of a compound can sometimes shift the buffer's pH.[6]

Temperature: Most dissolution processes are endothermic, meaning solubility tends to increase with temperature.[7] Gently warming the solvent while dissolving imidazolidin-2-one can increase the rate of dissolution and may help achieve higher concentrations. However, it is crucial to be mindful of the compound's thermal stability. While it is considered thermally stable, prolonged exposure to high temperatures should be avoided. For a related compound, imidazolidinyl urea, degradation is accelerated at temperatures above 50°C.[8]

Part 2: Troubleshooting Common Solubility Issues

This section provides a direct, question-and-answer troubleshooting guide for specific problems you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q3: I've added imidazolidin-2-one powder to my buffer, but it's dissolving very slowly. How can I speed up the process?

Slow dissolution is typically a kinetic issue related to the surface area of the solid and the energy of the system.[7][9]

-

Causality: The rate of dissolution is governed by how quickly molecules at the surface of the solid can be solvated. Smaller particles have a larger surface-area-to-volume ratio, increasing the points of contact with the solvent.[7][10] Agitation and energy input help to break down the particle lattice and disperse the solvated molecules.

-

Solutions:

-

Increase Agitation: Ensure the solution is being stirred vigorously with a magnetic stir bar.

-

Reduce Particle Size: If possible, gently grind the crystalline powder with a mortar and pestle before adding it to the buffer. This increases the surface area available for solvation.[9]

-

Apply Gentle Heat: Warm the buffer to 37-40°C while stirring. This increases the kinetic energy of the system, accelerating the dissolution rate.[7] Do not boil the solution.

-

Use Sonication: Place the vessel in a bath sonicator for short intervals (e.g., 5-10 minutes). The high-frequency sound waves create micro-agitation that can effectively break up clumps and enhance dissolution.

-

Q4: My compound dissolved perfectly in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and what should I do?

This is a very common problem for many organic compounds in drug discovery and is often referred to as "crashing out."[11][12]

-

Causality: Imidazolidin-2-one, like many compounds, is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO). You can create a highly concentrated stock solution in 100% DMSO. However, when a small volume of this stock is introduced into a large volume of aqueous buffer, the local concentration of DMSO is no longer sufficient to keep the compound solubilized. The compound is abruptly exposed to an environment (the aqueous buffer) where its solubility is much lower than its concentration in that small aliquot, causing it to precipitate.

-

Solutions:

-

Decrease Stock Concentration: The simplest solution is to remake the stock solution in DMSO at a lower concentration. This ensures that upon dilution, the final concentration in the aqueous buffer remains well below its solubility limit.

-

Use Co-solvents: Incorporate a water-miscible co-solvent into your final aqueous buffer.[9] This increases the overall solvating power of the buffer system. The choice of co-solvent is critical to ensure it does not interfere with your downstream assay.

-

Optimize the Dilution Protocol: Instead of a single-step dilution, try a serial dilution. For example, dilute the DMSO stock into a small volume of buffer that contains a higher percentage of a co-solvent, and then serially dilute that intermediate solution into your final assay buffer.

-

Data Summary: Common Co-solvents for Biological Assays

| Co-Solvent | Typical Starting Concentration | Advantages | Considerations |

| DMSO | < 1% (v/v) | High solvating power for many organic compounds. | Can be toxic to cells at >1%; may inhibit certain enzymes. |

| Ethanol | 1-5% (v/v) | Biocompatible at low concentrations; volatile. | Can denature some proteins at higher concentrations. |

| PEG 400 | 5-10% (v/v) | Low toxicity; can significantly increase solubility. | Increases viscosity of the solution; may interfere with some assays. |

| Glycerol | 5-20% (v/v) | Excellent stabilizer; very low toxicity. | High viscosity; can be difficult to pipette accurately. |

Part 3: Experimental Protocols & Workflows

This section provides actionable, step-by-step procedures to systematically address solubility issues.

Protocol 1: Preparation of an Aqueous Stock Solution of Imidazolidin-2-one

This protocol outlines the standard procedure for dissolving imidazolidin-2-one directly into an aqueous buffer.

Materials:

-

Imidazolidin-2-one (solid powder)

-

Aqueous buffer of choice (e.g., PBS, TRIS, HEPES), pH 7.4

-

Volumetric flask or conical tube

-

Magnetic stirrer and stir bar

-

Water bath or heating block (optional)

-

0.22 µm syringe filter

Procedure:

-

Weigh the Compound: Accurately weigh the required amount of imidazolidin-2-one powder.

-

Add Solvent: Add approximately 80% of the final desired volume of the aqueous buffer to your vessel.

-

Initiate Stirring: Place the stir bar in the vessel and begin stirring at a moderate speed to create a vortex.

-

Add Compound Slowly: Gradually add the weighed powder to the side of the vortex to facilitate wetting and prevent clumping.

-

Observe and Troubleshoot:

-

If the compound dissolves readily within 10-15 minutes, proceed to step 6.

-

If dissolution is slow, apply gentle heat (37°C) and continue stirring for up to 30 minutes.

-

If solids persist, consider using a bath sonicator for 5-10 minute intervals.

-

-

Complete the Volume: Once the solid is fully dissolved, transfer the solution to a volumetric flask and add the buffer to the final target volume.

-

Final pH Check: Measure the pH of the final solution. If it has shifted by more than 0.2 pH units from the original buffer, adjust it back using dilute acid or base (e.g., 0.1 M HCl or NaOH).

-

Sterile Filtration: Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates or microbial contamination. Store at the recommended temperature (typically 4°C for short-term or -20°C for long-term).

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical decision-making process when encountering solubility issues with imidazolidin-2-one.

Sources

- 1. 2-Imidazolidone | 120-93-4 [chemicalbook.com]

- 2. atamankimya.com [atamankimya.com]

- 3. CAS 120-93-4: 2-Imidazolidinone | CymitQuimica [cymitquimica.com]

- 4. atamankimya.com [atamankimya.com]

- 5. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijnrd.org [ijnrd.org]

- 8. benchchem.com [benchchem.com]

- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Minimizing side reactions during the reduction of nitro-chlorophenyl precursors

Topic: Minimizing Dehalogenation in Nitro-Chlorophenyl Precursors

Welcome to the Chemoselectivity Crisis Center

Status: Operational | Lead Scientist: Dr. [AI Name] | Objective: 100% Conversion, 0% Dehalogenation

You are here because you are facing a classic organic chemistry dilemma: The Competitive Reduction. You need to reduce a nitro group (

Standard hydrogenation catalysts (like Pd/C) are "promiscuous"—they will readily insert into the

Module 1: The Catalytic Solution (High Throughput)

Best For: Process chemistry, scale-up, and labs with hydrogenation hardware (Parr shakers, autoclaves).

The Core Problem: Palladium is Too Aggressive

Palladium (Pd) is the most active metal for nitro reduction, but it is also the best metal for dehalogenation. If you use standard 10% Pd/C, you will likely observe 5–20% dechlorination.

The Solution: Sulfided Platinum (Pt/C-S)

The industry standard for this transformation is Sulfided Platinum on Carbon .

-